3-Aminobenzaldehyde

Physical properties Isomer comparison Handling and storage

Procure 3-aminobenzaldehyde (CAS 1709-44-0) specifically for meta-oriented heterocyclic synthesis where ortho- or para-isomers are ineffective. Its meta-NH₂/CHO geometry unlocks cyclization pathways for quinoline derivatives that other isomers cannot access. The attenuated resonance at the meta-position yields a more electrophilic carbonyl than the para-isomer, accelerating nucleophilic additions and Schiff base formations with sterically hindered amines. Low melting point (28–30°C) ensures room-temperature dissolution, enabling homogeneous reaction conditions for temperature-sensitive substrates, multi-step syntheses, and flow chemistry platforms. Essential for gold-catalyzed aromatization to 4-hydroxy-3-aminobenzaldehyde scaffolds. Verify isomer identity at procurement—generic substitution is not scientifically valid and compromises reaction outcomes.

Molecular Formula C7H7NO
Molecular Weight 121.14 g/mol
CAS No. 1709-44-0
Cat. No. B158843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminobenzaldehyde
CAS1709-44-0
Molecular FormulaC7H7NO
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C=O
InChIInChI=1S/C7H7NO/c8-7-3-1-2-6(4-7)5-9/h1-5H,8H2
InChIKeySIXYIEWSUKAOEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminobenzaldehyde (CAS 1709-44-0): Procurement and Differentiation Guide for Meta-Substituted Aminobenzaldehyde


3-Aminobenzaldehyde (CAS 1709-44-0) is an aromatic amine-aldehyde of the aminobenzaldehyde class, characterized by a meta-substituted benzene ring bearing both an amino (-NH₂) and a formyl (-CHO) group [1]. With a molecular formula of C₇H₇NO and a molecular weight of 121.14 g/mol, it exists as light brown needle-like crystals with a melting point of 28–30 °C [2]. This meta-isomer is distinct from its ortho- (2-aminobenzaldehyde) and para- (4-aminobenzaldehyde) counterparts, each exhibiting different positional reactivity profiles, electronic properties, and synthetic accessibility, which directly impacts their suitability for specific downstream applications [3].

Why Generic Substitution of 3-Aminobenzaldehyde Fails: Evidence-Based Differentiation from Ortho- and Para-Isomers


Generic substitution among aminobenzaldehyde isomers is not scientifically valid due to fundamentally distinct electronic and steric environments dictated by the amino group position relative to the aldehyde. The meta-substitution pattern in 3-aminobenzaldehyde results in a unique balance of inductive and resonance effects that differs critically from the ortho-isomer (which forms intramolecular hydrogen bonds and undergoes cyclization) and the para-isomer (which exhibits stronger conjugation) [1]. Consequently, each isomer demonstrates isomer-specific reactivity profiles in condensation, cyclization, and cross-coupling reactions, with direct implications for synthetic yield, regioselectivity, and product purity. Procurement decisions must be evidence-driven, as the choice of isomer directly determines reaction outcome, as quantified in the comparative evidence below .

3-Aminobenzaldehyde Quantitative Differentiation Evidence: Procurement Decision Support


Isomer-Dependent Physical State and Handling: 3-Aminobenzaldehyde vs. 2-Aminobenzaldehyde

3-Aminobenzaldehyde exhibits a melting point of 28–30 °C, existing as a low-melting crystalline solid at standard laboratory conditions, whereas 2-aminobenzaldehyde has a significantly lower melting point of approximately 2–5 °C, existing as a liquid or semi-solid at room temperature [1]. This physical state difference directly impacts handling, weighing accuracy, and storage stability in procurement and laboratory workflows.

Physical properties Isomer comparison Handling and storage

Isomer-Dependent Physical State: 3-Aminobenzaldehyde vs. 4-Aminobenzaldehyde

3-Aminobenzaldehyde has a melting point of 28–30 °C, while 4-aminobenzaldehyde exhibits a substantially higher melting point of approximately 71–77 °C [1]. The 43–47 °C difference reflects distinct intermolecular packing forces: 4-aminobenzaldehyde forms stronger hydrogen-bonded networks due to para-substitution geometry, whereas 3-aminobenzaldehyde remains a low-melting solid more readily soluble in organic solvents at ambient temperature [2].

Physical properties Isomer comparison Crystallinity

Regioselectivity in Quinoline Synthesis: Meta- vs. Ortho-Aminobenzaldehyde Reactivity

In quinoline synthesis, the choice of aminobenzaldehyde isomer determines the substitution pattern of the resulting heterocycle. 2-Aminobenzaldehyde undergoes annulation with benzaldehydes and DMSO to produce quinolines where the aldehyde-derived moiety is incorporated at specific positions; the meta-substituted 3-aminobenzaldehyde yields different regioisomeric outcomes due to altered cyclization geometry and electronic distribution [1]. This regiodivergence enables access to distinct quinoline scaffolds that are not interconvertible.

Heterocyclic synthesis Regioselectivity Quinoline derivatives

Meta-Position Electronic Profile: Computed Charge Density and Reactivity Differentiation

Computed ¹³C NMR chemical shifts for aminobenzaldehydes correlate with charge densities and serve as experimental probes of π-donor strength [1]. The meta-substitution pattern in 3-aminobenzaldehyde results in a distinct electronic environment at the aldehyde carbon compared to the para-isomer: para-substitution enables extended conjugation between the amino lone pair and the aldehyde π-system, increasing electron density at the carbonyl carbon, whereas meta-substitution attenuates this resonance effect, yielding a less electron-rich carbonyl with altered electrophilicity [2]. This electronic differentiation directly influences reaction kinetics in nucleophilic additions and condensations.

Electronic structure Computational chemistry Reactivity prediction

Hydrolytic Instability as a Differentiation Factor: 3-Aminobenzaldehyde Decomposition

3-Aminobenzaldehyde exhibits pronounced sensitivity to moisture: upon contact with small amounts of water, it rapidly decomposes into brown resinous material [1]. This hydrolytic instability is a critical handling consideration that differentiates it from more hydrolytically stable aldehydes or from its hydrochloride salt form, which offers enhanced stability for storage and shipping .

Stability Storage conditions Hydrolysis

Optimal Application Scenarios for 3-Aminobenzaldehyde: Evidence-Driven Procurement Guidance


Synthesis of Meta-Substituted Quinoline and Heterocyclic Scaffolds

Based on regioselectivity evidence, 3-aminobenzaldehyde is the required starting material for synthesizing quinoline derivatives and other nitrogen-containing heterocycles bearing substituents at meta-relative positions [1]. The meta-substitution pattern enables cyclization pathways that are inaccessible from ortho- or para-isomers, providing access to distinct chemical space for medicinal chemistry and materials science programs. Laboratories engaged in heterocyclic library synthesis should procure 3-aminobenzaldehyde specifically when target structures require meta-orientation.

Reactions Requiring Elevated Aldehyde Electrophilicity Without Para-Conjugation

In synthetic sequences where an electrophilic aldehyde is required but extended para-conjugation would be detrimental—such as in certain nucleophilic additions, Schiff base formations with sterically hindered amines, or transformations where a less electron-rich carbonyl is kinetically favored—the meta-substituted 3-aminobenzaldehyde offers the optimal electronic profile [1][2]. The attenuated resonance effect at the meta-position yields a carbonyl that is more electrophilic than its para-counterpart, enabling faster reaction kinetics or alternative selectivity.

Applications Requiring Room-Temperature Solubility and Liquid-Phase Handling

The 28–30 °C melting point of 3-aminobenzaldehyde confers practical advantages for reactions conducted at ambient temperature without heating [1]. Unlike 4-aminobenzaldehyde (mp 71–77 °C), which may require warming to achieve dissolution in many organic solvents, 3-aminobenzaldehyde readily dissolves at room temperature, facilitating homogeneous reaction conditions for temperature-sensitive substrates. This property is particularly valuable in multi-step syntheses, flow chemistry applications, and automated synthesis platforms where heating steps are undesirable.

Building Block for 4-Hydroxy-3-Aminobenzaldehyde Derivatives via Gold Catalysis

Gold-catalyzed aromatization of 3-ene-5-siloxy-1,6-diynes with nitrosoarenes provides direct access to 4-hydroxy-3-aminobenzaldehyde cores, a structural motif of interest in medicinal chemistry [1]. This catalytic methodology leverages the specific substitution pattern of 3-aminobenzaldehyde derivatives and would not be applicable to the 2- or 4-isomers. Researchers pursuing N,O-functionalized aromatic scaffolds should procure 3-aminobenzaldehyde as the gateway intermediate for this transformation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Aminobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.